Benzyl 2-amino-2-methylpropanoate
Description
Contextualization as an α-Aminoisobutyric Acid (Aib) Derivative and Unnatural Amino Acid Ester
Benzyl (B1604629) 2-amino-2-methylpropanoate is a derivative of α-Aminoisobutyric Acid (Aib), a non-proteinogenic amino acid. wikipedia.org Aib, also known as 2-methylalanine, is characterized by the presence of two methyl groups on its α-carbon, a feature that imparts significant steric hindrance. wikipedia.org This compound is specifically the benzyl ester of Aib. The benzyl ester group not only increases the molecule's lipophilicity but also serves as a protective group for the carboxylic acid functionality during chemical synthesis.
Unnatural amino acids, like Aib and its derivatives, are pivotal in medicinal chemistry and drug design. enamine.net They are not found among the 20 common protein-forming amino acids but can be incorporated into peptide chains to create peptidomimetics—molecules that mimic the structure and function of natural peptides but with enhanced properties. enamine.netnih.gov The use of such modified amino acids can improve stability, modulate biological activity, and increase resistance to enzymatic degradation. researchgate.net
Significance in Peptide Chemistry and Advanced Organic Synthesis as a Building Block
The true significance of Benzyl 2-amino-2-methylpropanoate lies in its role as a versatile building block. lookchem.com In peptide chemistry, the incorporation of Aib residues is a well-established strategy for inducing and stabilizing helical conformations (specifically 3₁₀-helices) in peptides. wikipedia.orgacs.org This is attributed to the Thorpe-Ingold effect of the gem-dimethyl group, which restricts the conformational freedom of the peptide backbone. wikipedia.org By using this compound, chemists can introduce Aib units into a growing peptide chain, thereby programming a specific secondary structure into the final molecule. nih.gov This control over conformation is critical for designing peptides with specific biological functions, such as antimicrobial agents or enzyme inhibitors. nih.gov
The steric hindrance provided by the Aib residue can be challenging for standard peptide synthesis protocols. cem.com However, techniques like microwave-assisted solid-phase peptide synthesis (SPPS) have been shown to overcome these difficulties, enabling the efficient coupling of bulky amino acids like Aib. cem.com
Beyond peptides, this compound is a valuable intermediate in broader organic synthesis. Its structure allows it to participate in a range of chemical reactions, serving as a precursor for creating complex target molecules that are often investigated in pharmaceutical research and drug development. lookchem.com The ability to introduce a sterically hindered, yet functional, quaternary carbon center is a powerful tool for synthetic chemists.
Direct Esterification Protocols
Direct esterification represents a fundamental approach for the synthesis of amino acid esters. This typically involves the reaction of an amino acid with an alcohol in the presence of an acid catalyst.
Acid-Catalyzed Esterification Approaches (e.g., using p-toluenesulfonic acid)
A widely employed method for the synthesis of amino acid benzyl esters is the Fischer-Speier esterification. This reaction involves treating the amino acid with benzyl alcohol and a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH). researchgate.netresearchgate.net The acid protonates the carboxylic acid group of the amino acid, making it more susceptible to nucleophilic attack by the benzyl alcohol. The use of p-toluenesulfonic acid is advantageous as it is a solid, non-volatile acid that is easy to handle. google.com The reaction is typically carried out in a refluxing solvent that can azeotropically remove the water formed during the reaction, thereby driving the equilibrium towards the formation of the ester. researchgate.netresearchgate.net For the synthesis of this compound, 2-amino-2-methylpropanoic acid would be reacted with benzyl alcohol in the presence of p-toluenesulfonic acid. The amount of acid catalyst used is crucial; it must be sufficient to neutralize the amino group and provide a catalytic amount for the esterification. google.com
Optimized Reaction Conditions for Enhanced Yield and Purity (e.g., Dean-Stark apparatus applications)
To enhance the yield and purity of the resulting amino acid ester, it is crucial to effectively remove the water generated during the esterification process. A common and efficient method to achieve this is through the use of a Dean-Stark apparatus. orgsyn.orgorgsyn.orggoogle.com This piece of laboratory glassware allows for the continuous removal of water from the reaction mixture via azeotropic distillation with a suitable solvent, such as toluene (B28343) or benzene. researchgate.net As the solvent and water vapor rise and condense, the water, being denser, separates and is collected in the trap, while the solvent returns to the reaction flask. This continuous removal of a product shifts the reaction equilibrium to the right, in accordance with Le Chatelier's principle, leading to a higher conversion of the amino acid to its corresponding ester. The reaction temperature is typically maintained at the boiling point of the azeotropic mixture. orgsyn.org
Protective Group Strategies for the Amine Moiety in Amino Acid Esters (e.g., Benzyloxycarbonyl (Z) protection)
In peptide synthesis and other transformations involving amino acids, the amino group must often be protected to prevent unwanted side reactions. The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for the amine functionality. researchgate.netbachem.comhighfine.com It is readily introduced by reacting the amino acid or its ester with benzyl chloroformate under alkaline conditions. highfine.com The Z group is stable under a variety of reaction conditions but can be easily removed by catalytic hydrogenolysis (e.g., using H₂/Pd) or under strong acidic conditions, such as with HBr in acetic acid. bachem.comgcwgandhinagar.com The introduction of the Cbz group can also facilitate the crystallization and purification of the protected product. highfine.com For this compound, the amine could be protected with a Cbz group to yield benzyl 2-((benzyloxycarbonyl)amino)-2-methylpropanoate, a useful intermediate for further synthetic manipulations.
Enantioselective Synthesis and Stereocontrol of α-Methylated α-Amino Acid Esters
The synthesis of enantiomerically pure α-methylated α-amino acid esters is of significant interest due to their presence in various biologically active molecules. Achieving high levels of stereocontrol is a key challenge in their synthesis.
Strategies for Achieving High Optical Purity (e.g., employing hydrazine (B178648) compounds and oxygen exclusion)
One strategy to produce optically pure amino acid benzyl esters involves conducting the esterification reaction in the presence of a hydrazine compound and in the absence of oxygen. google.com It has been found that reacting an optically active amino acid with a benzyl alcohol in the presence of an acid catalyst and a hydrazine compound, preferably an aromatic hydrazine like phenylhydrazine, can yield a product with high optical purity. google.com The reaction is typically carried out at elevated temperatures (60-130 °C) while excluding oxygen to prevent potential racemization or side reactions. google.com This method is applicable to a range of amino acids, including neutral, acidic, and basic α-amino acids, as well as β-amino acids. google.com
Chiral Auxiliary-Mediated Approaches in Amino Acid and Amino Acid Ester Synthesis
A powerful strategy for controlling stereochemistry in the synthesis of α-amino acids and their esters involves the use of a chiral auxiliary. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into the starting material to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been established, the auxiliary can be removed and ideally recycled. wikipedia.org For the synthesis of α-methylated α-amino acids, a chiral auxiliary can be attached to a glycine (B1666218) or alanine (B10760859) derivative. Subsequent alkylation or other C-C bond-forming reactions at the α-carbon are then directed by the stereochemistry of the auxiliary, leading to a high diastereomeric excess. scispace.com Acidic hydrolysis can then cleave the auxiliary, yielding the desired enantiomerically enriched α-methyl-α-amino acid methyl ester. scispace.com Various chiral auxiliaries have been developed and employed for this purpose, including those derived from natural products like valine. scispace.com
Data Tables
Table 1: Reagents in the Synthesis of this compound and Derivatives
| Reagent/Compound Name | Role in Synthesis | Relevant Section |
| 2-amino-2-methylpropanoic acid | Starting material | 2.1.1 |
| Benzyl alcohol | Esterification reagent | 2.1.1 |
| p-toluenesulfonic acid | Acid catalyst | 2.1.1 |
| Toluene | Azeotropic solvent | 2.1.2 |
| Benzyl chloroformate | Amine protecting agent | 2.2 |
| Phenylhydrazine | Additive for optical purity | 2.3.1 |
| Chiral auxiliaries | Stereocontrol agents | 2.3.2 |
Table 2: Key Synthetic Techniques and Apparatus
| Technique/Apparatus | Purpose | Relevant Section |
| Fischer-Speier Esterification | Direct ester synthesis | 2.1.1 |
| Dean-Stark apparatus | Removal of water by-product | 2.1.2 |
| Catalytic Hydrogenolysis | Deprotection of Cbz group | 2.2 |
| Asymmetric Synthesis | Enantioselective preparation | 2.3 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl 2-amino-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-11(2,12)10(13)14-8-9-6-4-3-5-7-9/h3-7H,8,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPEATBWCWKCPRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OCC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Transformations and Reaction Mechanisms
Ester Hydrolysis and Selective Deprotection Strategies for the Benzyl (B1604629) Group
Hydrogenolysis: A common and mild method for benzyl ester deprotection is catalytic hydrogenolysis. researchgate.net This reaction typically involves treating the ester with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. google.comorganic-chemistry.org The benzyl group is cleaved, yielding the free carboxylic acid and toluene (B28343) as a byproduct. This method is generally clean and efficient but is incompatible with functional groups that are also susceptible to reduction, such as alkenes or alkynes. nih.gov
Acid-Catalyzed Hydrolysis: While benzyl esters are relatively stable under acidic conditions, they can be cleaved by strong acids, often at elevated temperatures. researchgate.net For instance, treatment with a mixture of a strong acid like p-toluenesulfonic acid in a suitable solvent can effect hydrolysis. However, this method can be harsh and may lead to side reactions or racemization in sensitive substrates.
Lewis Acid-Mediated Deprotection: Certain Lewis acids can selectively cleave benzyl esters. For example, tin(IV) chloride (SnCl₄) has been shown to cleave benzyl esters in the presence of other ester types and protecting groups. dal.caresearchgate.net The proposed mechanism involves the coordination of the Lewis acid to the ester oxygen, which activates the benzylic position for nucleophilic attack by a chloride ion. dal.ca Anhydrous ferric chloride has also been reported as a catalyst for this transformation. researchgate.net
Oxidative and Photochemical Cleavage: While less common for simple benzyl esters, oxidative methods using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are effective for cleaving p-methoxybenzyl (PMB) esters. nih.gov Photochemical methods have also been developed for the reductive cleavage of PMB esters in the presence of an organic electron donor, offering a metal-free deprotection strategy. nih.gov
The table below summarizes common deprotection strategies for benzyl esters.
| Deprotection Method | Reagents | Key Features |
| Catalytic Hydrogenolysis | H₂, Pd/C | Mild, clean, but incompatible with reducible groups. google.comorganic-chemistry.org |
| Acid-Catalyzed Hydrolysis | Strong acid (e.g., p-TsOH) | Can be harsh and may cause side reactions. researchgate.net |
| Lewis Acid-Mediated Cleavage | SnCl₄, FeCl₃ | Selective for benzyl esters over other esters. dal.caresearchgate.net |
| Oxidative Cleavage (for PMB esters) | DDQ | Effective for electron-rich benzyl derivatives. nih.gov |
| Photochemical Cleavage (for PMB esters) | Organic electron donor, light | Metal-free and near-neutral conditions. nih.gov |
Amine Reactivity and Functional Group Transformations (e.g., carbamoylation, acylation)
The primary amino group of Benzyl 2-amino-2-methylpropanoate is a key site for further functionalization, allowing for the introduction of various substituents. Due to the steric hindrance from the two adjacent methyl groups, the reactivity of this amine can be somewhat diminished compared to less substituted amino esters.
Carbamoylation: The formation of carbamates from the amino group is a significant transformation. This can be achieved by reacting this compound with an appropriate isocyanate or a carbamoylating agent. For instance, reaction with benzyl isocyanate in the presence of a base like triethylamine (B128534) can yield the corresponding benzylcarbamoyl derivative. smolecule.com The steric hindrance around the amino group can influence the reaction rate and may necessitate the use of more reactive carbamoylating agents or catalysts. researchgate.netchemrxiv.org N,N'-Disuccinimidyl carbonate (DSC) is another effective reagent for carbamate (B1207046) formation with hindered amino esters. researchgate.net
Acylation: The amino group readily undergoes acylation with acyl chlorides or anhydrides to form amides. For example, reaction with butyryl chloride in the presence of a base like Hünig's base (N,N-diisopropylethylamine) leads to the N-butyrylated product. google.com This reaction is fundamental in peptide synthesis and for the introduction of various acyl groups to modify the compound's properties.
The table below provides examples of amine functionalization reactions.
| Reaction Type | Reagent | Product Type |
| Carbamoylation | Benzyl isocyanate/Triethylamine | N-Benzylcarbamoyl derivative |
| Acylation | Butyryl chloride/Hünig's base | N-Butyryl derivative google.com |
Formation of Peptide Bonds: Coupling Reactions Involving Amino Acid Esters
This compound is a crucial component in the synthesis of peptides containing the sterically hindered Aib residue. The formation of a peptide bond between the amino group of this ester and the carboxylic acid of another amino acid presents a synthetic challenge due to the steric bulk around the nitrogen atom. researchgate.netthieme.de
Coupling Reagents: Traditional peptide coupling methods using carbodiimides alone are often inefficient for coupling hindered amino acids like Aib. researchgate.net To overcome this, more potent activating agents and additives are employed. Reagents such as N-(α-aminoacyl)benzotriazoles have proven effective for coupling sterically hindered amino acids, leading to dipeptide formation in good yields with retention of chirality. nih.gov Other powerful coupling reagents include uronium/guanidinium salts like HATU and HBTU, as well as phosphonium (B103445) salts like PyBOP. The use of amino acid fluorides, generated in situ, is also a suitable method for coupling sterically hindered residues. iris-biotech.debachem.com
Reaction Conditions: The choice of solvent and base is critical for successful coupling. Aprotic solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) are commonly used. The presence of a non-nucleophilic base, such as Hünig's base, is often required to neutralize the acid formed during the reaction without causing unwanted side reactions.
The table below lists some coupling reagents used for sterically hindered peptide bond formation.
| Coupling Reagent Class | Examples | Key Advantages |
| Benzotriazole-based | N-(α-aminoacyl)benzotriazoles | Effective for hindered couplings, preserves chirality. nih.gov |
| Uronium/Guanidinium Salts | HATU, HBTU | High reactivity, widely used in solid-phase peptide synthesis. |
| Phosphonium Salts | PyBOP | Efficient activation of carboxylic acids. |
| Acid Halides | Amino acid fluorides | Suitable for coupling α,α-disubstituted amino acids. iris-biotech.debachem.com |
Mechanistic Investigations of Key Synthetic Transformations
Understanding the mechanisms of the reactions involving this compound is essential for optimizing reaction conditions and minimizing side products.
Mechanism of Benzyl Ester Deprotection:
Catalytic Hydrogenolysis: The mechanism involves the oxidative addition of the benzyl C-O bond to the palladium surface, followed by hydrogenolysis to release the carboxylic acid and toluene.
Lewis Acid-Mediated Cleavage: As mentioned earlier, the proposed mechanism for deprotection with SnCl₄ involves pre-coordination of the tin atom to the ester's oxygen atoms. This coordination polarizes the C-O bond of the benzyl group, making the benzylic carbon more electrophilic and susceptible to nucleophilic attack by a chloride ion, leading to the cleavage of the ester. dal.ca
Mechanism of Peptide Coupling: The general mechanism of peptide bond formation involves the activation of the carboxylic acid group of one amino acid, making it more susceptible to nucleophilic attack by the amino group of another.
Carbodiimide-based Coupling: The carboxylic acid adds to the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. This intermediate can then be attacked by the amine to form the peptide bond. Additives like HOBt or HOAt can trap the O-acylisourea to form an active ester, which is less prone to side reactions like racemization.
Uronium/Guanidinium and Phosphonium Reagents: These reagents react with the carboxylic acid to form an activated species (e.g., an acyl-uronium or acyl-phosphonium salt) that readily reacts with the amine.
The steric hindrance of this compound significantly impacts the transition state of the nucleophilic attack by its amino group, often requiring more forcing conditions or highly reactive coupling partners to achieve efficient peptide bond formation.
Applications in Advanced Chemical Synthesis
Utilization as a Key Building Block in Peptide Synthesis
The incorporation of Benzyl (B1604629) 2-amino-2-methylpropanoate, a derivative of α-aminoisobutyric acid (Aib), into peptide chains offers a powerful strategy for influencing their secondary structure and enhancing their stability. The bulky gem-dimethyl group sterically restricts the conformational freedom around the α-carbon, thereby guiding the peptide backbone into specific folding patterns.
Role in Solution-Phase and Solid-Phase Peptide Synthesis
Benzyl 2-amino-2-methylpropanoate serves as a crucial component in both solution-phase and solid-phase peptide synthesis (SPPS), the two primary methodologies for assembling peptide chains. In these synthetic approaches, the benzyl ester group of the compound effectively protects the C-terminus of the amino acid, preventing unwanted side reactions during the coupling of subsequent amino acid residues.
Solution-Phase Peptide Synthesis: In this classical approach, the entire synthesis is carried out in a homogeneous solution. this compound, with its amino group typically protected by a suitable group like tert-Butoxycarbonyl (Boc) or 9-Fluorenylmethyloxycarbonyl (Fmoc), is coupled with another amino acid or peptide fragment. The benzyl ester can be readily removed at the end of the synthesis, often through catalytic hydrogenolysis, to yield the free carboxylic acid.
Solid-Phase Peptide Synthesis (SPPS): SPPS has become the method of choice for the synthesis of many peptides due to its efficiency and amenability to automation. In SPPS, the C-terminal amino acid is anchored to an insoluble polymer support (resin). While this compound itself is not directly attached to the resin as the first amino acid due to the ester linkage, it is a key building block that is incorporated into the growing peptide chain. An N-terminally protected version of the corresponding acid, 2-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid, is typically used for the initial attachment to the resin. Subsequently, this compound, with its amino group free, can be coupled to the resin-bound peptide. The benzyl ester remains intact throughout the synthesis and is cleaved from the peptide during the final deprotection and cleavage from the resin, typically using strong acidic conditions like trifluoroacetic acid (TFA).
The choice between solution-phase and solid-phase synthesis depends on the desired peptide's length, complexity, and scale of production.
| Synthesis Method | Role of this compound | Key Features |
| Solution-Phase | C-terminally protected building block. | Intermediates are isolated and purified at each step. Suitable for large-scale synthesis of shorter peptides. |
| Solid-Phase | Incorporated as an internal residue. | Growing peptide is attached to a solid support, simplifying purification. Amenable to automation. |
Incorporation of α-Methylated Residues for Conformational Control in Peptides
The introduction of α,α-disubstituted amino acids, such as the 2-methylpropanoate (B1197409) moiety in this compound, is a well-established strategy for inducing specific secondary structures in peptides. The steric hindrance imposed by the gem-dimethyl group significantly restricts the possible values of the backbone dihedral angles (phi, φ, and psi, ψ), thereby promoting the formation of helical or turn structures.
Research has shown that peptides containing α-aminoisobutyric acid (Aib), the parent amino acid of this compound, have a strong propensity to adopt α-helical or 3₁₀-helical conformations. A crystallographic study of Benzyl Tert-Butoxycarbonyl-Alpha-Aminoisobutyrate revealed an α-helical conformation with φ = 55.8° and ψ = 37.9°. This inherent conformational preference is transmitted to the peptide chain upon incorporation.
The ability to control the peptide's conformation is critical for designing peptidomimetics with enhanced biological activity and stability. By strategically placing α-methylated residues like the one derived from this compound, researchers can stabilize desired secondary structures that are crucial for receptor binding or other biological interactions. This conformational rigidity also contributes to increased resistance to enzymatic degradation, a significant advantage for therapeutic peptides.
Precursor for the Synthesis of Complex Organic Molecules
Beyond its role in peptide chemistry, this compound serves as a versatile starting material for the synthesis of a variety of complex organic molecules, including peptidomimetics and heterocyclic compounds.
Synthesis of Hydantoin-Based Peptidomimetics
Hydantoins are five-membered heterocyclic rings that are recognized as "privileged scaffolds" in medicinal chemistry due to their presence in numerous biologically active compounds. The synthesis of hydantoin-based peptidomimetics often involves the use of α-amino acid esters as key precursors.
While direct synthesis from this compound is plausible, a common synthetic route involves the reaction of an isocyanate derived from the corresponding amino acid with another amino acid ester, followed by cyclization. For instance, gem-dimethyl glycine (B1666218) azide, a precursor derivable from 2-amino-2-methylpropanoic acid, has been used in a regioselective process to form hydantoins. The benzyl ester functionality in this compound can be advantageous in these synthetic schemes, providing a means for subsequent chemical modifications or deprotection to the free acid. The resulting hydantoin (B18101) structures can mimic the turns and loops of natural peptides, making them valuable in drug discovery.
Preparation of Phosphoramidate (B1195095) Derivatives
Phosphoramidates, particularly those derived from nucleoside analogues, are an important class of prodrugs designed to improve the delivery of monophosphate drugs into cells. The synthesis of these phosphoramidate prodrugs often utilizes amino acid esters to form the phosphoramidate linkage.
Synthetic procedures have been reported for the preparation of phosphoramidate prodrugs of C-nucleosides where various phosphorochloridates are reacted with amino acid esters. Although not explicitly detailing the use of this compound, the general methodology is applicable. The amino group of this compound can react with a suitable phosphorylating agent to form the desired P-N bond, a key step in the synthesis of these prodrugs. The benzyl ester group can be retained in the final product or removed depending on the desired properties of the prodrug.
Intermediate in the Synthesis of Diverse Heterocyclic Compounds
The chemical reactivity of the amino and ester functionalities in this compound makes it a valuable intermediate for the synthesis of a wide range of heterocyclic compounds. Amino acid derivatives are well-established building blocks for constructing various nitrogen-containing heterocycles.
For example, the amino group can participate in condensation reactions with carbonyl compounds to form imines (Schiff bases), which can then undergo cyclization to yield heterocycles like oxazolidinones. Furthermore, the ester group can be involved in cyclization reactions, or the entire molecule can serve as a scaffold for the construction of more complex ring systems. The gem-dimethyl group can also influence the regioselectivity of these cyclization reactions. The versatility of this compound as a precursor allows for the generation of diverse libraries of heterocyclic compounds for screening in drug discovery programs.
Application in Asymmetric Synthesis Methodologies
This compound, as a derivative of the prochiral α-aminoisobutyric acid (Aib), serves as a valuable precursor in the field of asymmetric synthesis. Its structure is fundamental to the generation of chiral α,α-disubstituted amino acids, which are of significant interest in medicinal and bioorganic chemistry due to their ability to induce specific secondary structures in peptides. Methodologies leveraging this compound and its derivatives often focus on the enantioselective functionalization of the methyl groups, transforming the achiral starting material into a chiral product with high enantiomeric excess.
Role as a Chiral Building Block or Surrogate in Stereoselective Reactions
While not a chiral auxiliary in the classical sense—a molecule that is temporarily incorporated to direct the stereochemistry of a reaction and is subsequently removed—this compound functions as a foundational prochiral building block for the synthesis of complex, non-natural chiral amino acids. The core α-aminoisobutyric acid (Aib) structure is utilized as a scaffold upon which chirality is introduced.
The primary strategy involves the desymmetrization of the two prochiral methyl groups of the Aib framework. By selectively functionalizing one of these groups, a new stereocenter is created at the α-carbon. This approach allows for the de novo synthesis of a wide array of chiral α,α-disubstituted amino acids from a single, readily available precursor. The benzyl ester functionality in this compound is advantageous as it can be readily cleaved under standard hydrogenolysis conditions, providing the free carboxylic acid of the newly synthesized chiral amino acid.
Enantioselective Transformations Involving the Amino Ester Moiety
A significant advancement in the use of Aib derivatives, including its benzyl ester, is the development of palladium-catalyzed enantioselective C(sp³)–H arylation. This methodology directly addresses the challenge of selectively functionalizing one of the two enantiotopic methyl groups.
In this transformation, the amino group of the Aib derivative is typically protected, for instance with a phthalyl group. A chiral ligand, in conjunction with a palladium catalyst, orchestrates the enantioselective activation and subsequent arylation of a C-H bond on one of the methyl groups. The choice of the chiral ligand is crucial for achieving high enantioselectivity. Research has shown that mono-protected amino acid (MPAA) ligands and their derivatives, such as N-2,6-difluorobenzoyl aminoethyl phenyl thioether (MPAThio), are effective in promoting this transformation, affording α,α-disubstituted amino acids with high yields and enantiomeric excesses (ee) up to 98%.
The reaction conditions, including the choice of solvent, base, and silver salt additive, are optimized to maximize both yield and enantioselectivity. High-frequency induction plasma (HFIP) is often employed as the solvent. The scope of this reaction is broad, accommodating a variety of aryl halides as coupling partners. This versatility allows for the synthesis of a diverse library of chiral α,α-disubstituted amino acids.
Following the enantioselective arylation, the resulting chiral product can be further manipulated. For example, the benzyl ester can be deprotected to yield the corresponding carboxylic acid, and the N-protecting group can be removed to furnish the free chiral amino acid. This strategy has been successfully applied to the synthesis of key intermediates for bioactive molecules.
The table below summarizes the results of a palladium-catalyzed enantioselective C-H arylation of N-phthalyl-protected α-aminoisobutyric acid, showcasing the effectiveness of this methodology.
| Aryl Halide | Chiral Ligand | Yield (%) | Enantiomeric Excess (ee %) |
| Iodobenzene | MPAThio | 72 | 98 |
| 4-Iodoanisole | MPAThio | 65 | 96 |
| 3-Iodotoluene | MPAThio | 70 | 97 |
| 2-Iodopyridine | MPAThio | 68 | 98 |
This data illustrates the high degree of stereocontrol and efficiency achievable in the enantioselective functionalization of the α-aminoisobutyric acid core, for which this compound is a key synthetic precursor.
Advanced Characterization and Analytical Methodologies
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are fundamental in verifying the chemical structure of Benzyl (B1604629) 2-amino-2-methylpropanoate by probing the connectivity and chemical environment of its atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular framework. While specific spectral data for Benzyl 2-amino-2-methylpropanoate is not extensively published, the expected chemical shifts can be inferred from structurally similar compounds. For instance, in related N-protected amino acid esters, the protons of the benzyl group (C₆H₅CH₂) typically appear as a multiplet in the aromatic region (δ 7.30-7.40 ppm), with the methylene (B1212753) protons (CH₂) showing a singlet around δ 5.18 ppm. The two methyl groups on the α-carbon are expected to produce a singlet at approximately δ 1.59 ppm. The amine (NH₂) protons would likely appear as a broad singlet.
In ¹³C NMR, the carbonyl carbon of the ester group is anticipated to resonate around δ 175 ppm. The carbons of the phenyl ring would appear in the δ 127-136 ppm range, while the benzylic CH₂ carbon is expected around δ 67 ppm. The quaternary α-carbon and the two methyl carbons would have characteristic shifts as well. Two-dimensional NMR techniques, such as COSY and HSQC, can be employed to confirm the connectivity between protons and carbons. st-andrews.ac.uk
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), particularly with electrospray ionization (ESI), is a critical technique for determining the accurate mass and elemental composition of this compound. st-andrews.ac.uk This analysis provides definitive confirmation of the compound's molecular formula, C₁₁H₁₅NO₂. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information.
Infrared (IR) Spectroscopy: IR spectroscopy is utilized to identify the key functional groups present in the molecule. The spectrum of this compound is expected to exhibit characteristic absorption bands. A strong absorption band around 1730 cm⁻¹ corresponds to the C=O stretching of the ester group. The N-H stretching vibrations of the primary amine are typically observed in the region of 3300-3400 cm⁻¹. Additionally, C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, as well as C-O stretching, will be present.
| Spectroscopic Data for this compound and Related Compounds | |
| Technique | Expected/Reported Observations |
| ¹H NMR | Aromatic protons (multiplet, ~δ 7.3-7.4 ppm), Benzyl CH₂ (singlet, ~δ 5.2 ppm), α-Methyls (singlet, ~δ 1.6 ppm) |
| ¹³C NMR | Ester C=O (~δ 175 ppm), Aromatic Cs (~δ 127-136 ppm), Benzyl CH₂ (~δ 67 ppm) |
| Mass Spectrometry (HRMS-ESI) | [M+H]⁺ peak confirming the molecular formula C₁₁H₁₅NO₂ |
| Infrared Spectroscopy | C=O stretch (~1730 cm⁻¹), N-H stretch (~3300-3400 cm⁻¹) |
Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination
Chromatographic techniques are indispensable for evaluating the purity of this compound and for separating its enantiomers if a chiral synthesis is performed.
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of synthesized this compound. A reversed-phase HPLC method, using a C18 column with a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water with a modifier like formic acid, can effectively separate the target compound from impurities. Detection is commonly achieved using a UV detector.
Chiral Chromatography: Since this compound possesses a chiral center (the quaternary α-carbon), determining the enantiomeric excess (ee) is crucial when it is synthesized in a stereoselective manner. Chiral HPLC is the most common method for this purpose. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® columns), are often effective in resolving the enantiomers of amino acid derivatives. nih.govmdpi.com The separation relies on the differential interactions of the enantiomers with the chiral environment of the stationary phase, leading to different retention times. The choice of mobile phase, typically a mixture of a hydrocarbon (like hexane (B92381) or heptane) and an alcohol (like isopropanol (B130326) or ethanol), is critical for achieving optimal separation. nih.gov
| Chromatographic Methods for this compound Analysis | |
| Technique | Application |
| HPLC (Reversed-Phase) | Purity assessment, separation from starting materials and byproducts. |
| Chiral HPLC | Determination of enantiomeric excess (ee) by separating the (R)- and (S)-enantiomers. |
X-ray Crystallography for Absolute Configuration Assignment and Diastereomer Analysis
X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration.
| Crystallographic Data for Related Compounds | |
| Compound Type | Structural Insights from X-ray Crystallography |
| α-Aminoisobutyric acid (Aib) derivatives | The gem-dimethyl group restricts the conformational freedom of the peptide backbone, often inducing helical structures. nih.govnih.gov |
| Benzyl ester-containing peptides | The benzyl group can influence crystal packing through aromatic interactions. |
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of Benzyl (B1604629) 2-amino-2-methylpropanoate. scienceopen.com These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule, which in turn dictates its chemical properties. scienceopen.com
The structure of Benzyl 2-amino-2-methylpropanoate features a quaternary carbon, an amino group, a methyl ester, and a benzyl group. This unique combination of functional groups creates specific regions of electron density that influence its reactivity. DFT calculations can map the electrostatic potential surface, highlighting electron-rich areas (like the oxygen atoms of the ester and the nitrogen of the amine) that are susceptible to electrophilic attack, and electron-poor areas (like the hydrogen atoms of the amine) that are prone to nucleophilic interaction.
Key descriptors of reactivity, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can be calculated. The HOMO energy indicates the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability. Furthermore, quantum chemical calculations can determine various molecular properties, providing a detailed theoretical profile of the compound. acs.org
Table 1: Computed Molecular Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₅NO₂ | PubChem nih.gov |
| Molecular Weight | 193.24 g/mol | PubChem nih.gov |
| Exact Mass | 193.110278721 Da | PubChem nih.gov |
| XLogP3-AA | 1.3 | PubChem nih.gov |
| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |
| Rotatable Bond Count | 4 | PubChem nih.gov |
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of this compound, arising from its rotatable bonds, means it can adopt numerous conformations in space. Conformational analysis aims to identify the most stable, low-energy arrangements of the atoms. Molecular Dynamics (MD) simulations provide a method to explore the conformational landscape of a molecule over time by simulating the movement of atoms and molecules. ub.eduresearchgate.net
For this compound, key rotations would occur around the C-O bond of the ester linkage and the C-C bond connecting the benzyl group to the ester oxygen. MD simulations can track the trajectories of these rotations, revealing the preferred dihedral angles and the energy barriers between different conformations. researchgate.net These simulations are crucial for understanding how the molecule might change its shape to fit into a receptor site or navigate a solvent environment. uni-tuebingen.de By analyzing the simulation, researchers can identify dominant conformational clusters, which represent the most populated shapes of the molecule in a given environment. researchgate.net
The stability of these conformations is governed by a delicate balance of steric hindrance (e.g., between the bulky benzyl group and the methyl groups) and intramolecular interactions, such as potential weak hydrogen bonds. Advanced simulation techniques can accelerate the exploration of these conformational states to ensure a thorough sampling of the potential energy surface. researchgate.net
Table 2: Key Dihedral Angles for Conformational Analysis of this compound
| Dihedral Angle | Description | Expected Behavior |
|---|---|---|
| Cα-C(O)-O-CH₂ | Rotation around the ester bond | Influences the orientation of the benzyl group relative to the amino acid core. |
| C(O)-O-CH₂-C(phenyl) | Rotation around the benzyl ether bond | Determines the positioning of the phenyl ring. |
Mechanistic Studies Employing Computational Approaches
Computational chemistry offers a powerful lens through which to study the detailed mechanisms of chemical reactions involving this compound. ub.edu Using methods like DFT, researchers can model the entire reaction pathway, from reactants to products, including the high-energy transition states that connect them. researchgate.net
For instance, the synthesis of this compound, potentially through esterification or an aza-Michael addition, can be modeled to understand the step-by-step process. mdpi.com Computational analysis can elucidate the role of catalysts, predict the activation energies for each step, and explain the observed stereoselectivity or regioselectivity. acs.org The mechanism for the cleavage of the benzyl protecting group via hydrogenolysis can also be investigated, providing insights into the bond-breaking and bond-forming processes on a catalyst's surface.
These studies involve locating the transition state structures, which are critical points on the potential energy surface, and calculating their energies to determine the reaction's rate-limiting step. researchgate.net The influence of solvent can also be incorporated using continuum solvation models or explicit solvent molecules to provide a more realistic reaction environment. ub.edu Such mechanistic insights are invaluable for optimizing reaction conditions and developing more efficient synthetic routes. acs.org
Molecular Docking and Ligand-Enzyme Interaction Modeling
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, such as a protein receptor. nih.gov This method is instrumental in understanding how this compound might interact with biological targets at an atomic level. nih.gov
In a typical docking simulation, the this compound molecule would be placed into the active site of a target enzyme, and a scoring function would be used to evaluate the fitness of different binding poses. nih.gov The benzyl group, being hydrophobic, would likely be directed towards a hydrophobic pocket in the enzyme's active site, forming van der Waals interactions with nonpolar amino acid residues like Leucine, Isoleucine, and Valine. researchgate.net The amino group can act as a hydrogen bond donor, while the carbonyl oxygen of the ester can act as a hydrogen bond acceptor, forming key interactions with polar or charged residues in the active site. researchgate.net
Following docking, molecular dynamics simulations can be employed to assess the stability of the predicted protein-ligand complex over time. plos.org These simulations can reveal how the ligand and protein adjust to each other upon binding and provide a more accurate estimation of the binding affinity. nih.gov
Table 3: Potential Interactions of this compound in an Enzyme Active Site
| Functional Group of Ligand | Potential Interacting Amino Acid Residue(s) | Type of Interaction |
|---|---|---|
| Benzyl Group | Leucine, Isoleucine, Phenylalanine, Tryptophan | Hydrophobic, π-π Stacking |
| Amino Group (-NH₂) | Aspartic Acid, Glutamic Acid, Serine | Hydrogen Bonding (Donor) |
| Ester Carbonyl Group (C=O) | Arginine, Lysine, Serine, Asparagine | Hydrogen Bonding (Acceptor) |
Emerging Research Avenues and Future Outlook
Development of Novel and Sustainable Synthetic Routes
The chemical industry's shift towards green chemistry has spurred significant research into environmentally benign methods for synthesizing amino acids and their derivatives, moving away from traditional processes that often rely on hazardous reagents and generate substantial waste. rsc.orgrsc.org
Conventional methods for amino acid synthesis, such as the Strecker synthesis, frequently involve highly toxic cyanides and non-renewable resources. rsc.org Modern research aims to replace these with sustainable alternatives. A major focus is the use of biomass as a renewable feedstock. rsc.orgrsc.org Chemocatalytic and photocatalytic methods are being developed to convert biomass-derived materials into valuable amino acids, reducing the carbon footprint of these processes. rsc.org For instance, researchers have demonstrated the potential for visible-light-driven amination of biomass-derived α-hydroxyl acids to produce amino acids. researchgate.net
Another key area is the development of biocatalytic and enzymatic synthesis routes. These methods offer high selectivity under mild, aqueous conditions. Enzymes like aminoacylases are being explored for the "green" synthesis of N-acyl-amino acids, circumventing the use of harmful chemicals like phosgene (B1210022) which are common in traditional acyl chloride-based syntheses. nih.gov In a notable innovation, researchers have developed a process to produce L-methionine using carbon dioxide as a C1 building block, a method that is significantly more efficient and environmentally friendly than conventional routes. thechemicalengineer.com
Furthermore, the design of modular, one-pot synthesis protocols represents a significant advance in efficiency and sustainability. nih.govacs.org These strategies, which avoid the isolation of intermediates, reduce solvent usage and waste. unibo.it An example is the development of a three-component reaction for synthesizing α,α-diaryl α-amino esters from α-keto esters, which introduces both the aryl and amine groups in a single, mild step. nih.govacs.org
Table 1: Comparison of Synthetic Approaches for Amino Acid Derivatives
| Feature | Traditional Synthetic Methods (e.g., Strecker) | Emerging Sustainable Methods |
|---|---|---|
| Starting Materials | Often petroleum-based, non-renewable | Biomass, renewable feedstocks, CO2 rsc.orgthechemicalengineer.com |
| Reagents | Often involve highly toxic substances (e.g., cyanides) rsc.org | Biocatalysts (enzymes), photocatalysts, greener chemical reagents rsc.orgnih.gov |
| Solvents | Often volatile organic compounds (VOCs) | Water, green solvents rsc.org |
| Process | Multi-step, requires isolation of intermediates | One-pot, tandem reactions, continuous flow processes acs.orgunibo.it |
| Byproducts | Significant generation of toxic waste | Minimal waste (high atom economy), biodegradable byproducts |
| Conditions | Often harsh temperatures and pressures | Mild reaction conditions (room temperature, atmospheric pressure) researchgate.net |
Exploration of New Applications in Stereoselective Synthesis
The rigid structure of α,α-disubstituted amino acids, such as the α-aminoisobutyric acid (Aib) core of Benzyl (B1604629) 2-amino-2-methylpropanoate, makes them powerful tools for controlling molecular architecture. The presence of a quaternary stereocenter significantly restricts the conformational freedom of a peptide chain, making these compounds excellent inducers of specific secondary structures, such as helices and turns. chim.itacs.org
This structure-inducing property is highly sought after in peptidomimetics and drug design. The development of new stereoselective methods to synthesize these building blocks with high precision is a major research focus. acs.orgtechnical-issues.com Strategies often involve one of four main routes: the use of chiral imines, chiral aldehydes, chiral phosphites, or chiral catalysts in the addition of phosphites to imines. nih.gov
Recent advancements include:
Catalytic Enantioselective Reactions: Methods like the enantioselective Strecker reaction of ketimines, using chiral catalysts, provide direct access to enantiomerically enriched α,α-disubstituted amino acids. acs.org
Transition-Metal Catalysis: Synergistic catalysis using multiple transition metals (e.g., Cu and Ir) allows for the stereodivergent synthesis of amino acids with vicinal stereocenters, enabling access to all four possible stereoisomers from the same starting materials. semanticscholar.org
Chiral Auxiliaries and Templates: Novel chiral templates, which can be prepared in a few steps, react with electrophiles in a highly stereoselective manner to produce optically active α-amino acids. acs.orgscielo.org.mx The 2-benzylamino-2-methyl-1-propanol structure, for example, is noted for its role as a chiral auxiliary in asymmetric synthesis. guidechem.com
Synthesis of Complex Isosteres: These advanced synthetic methods enable the creation of highly functionalized and previously elusive molecules, such as chloroalkene dipeptide isosteres containing a quaternary carbon center, which are valuable for developing new therapeutic agents. rsc.org
Table 2: Key Strategies in Stereoselective Synthesis of α,α-Disubstituted Amino Acids
| Strategy | Description | Key Advantage |
|---|---|---|
| Chiral Auxiliaries | A chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. acs.orgscielo.org.mx | Reliable and predictable stereocontrol. |
| Catalytic Asymmetric Synthesis | A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. acs.orgsemanticscholar.org | High efficiency and atom economy. |
| Substrate Control | The inherent chirality of the starting material directs the formation of new stereocenters. beilstein-journals.org | Useful for modifying existing chiral molecules like natural products. |
| Enzymatic Resolution | Enzymes are used to selectively react with one enantiomer in a racemic mixture, allowing for their separation. clockss.org | High enantioselectivity under mild conditions. |
Design of Advanced Amino Acid Analogues for Material Science and Biotechnology
The incorporation of unnatural amino acids (UAAs) into peptides and polymers is a powerful strategy for creating novel materials and bioactive molecules with tailored properties. royalsocietypublishing.org Derivatives of Benzyl 2-amino-2-methylpropanoate are part of this expanding toolbox, offering unique structural and functional possibilities.
In Material Science: The ability of α,α-disubstituted amino acids to induce stable, predictable secondary structures is being harnessed to design advanced biomaterials. acs.org These include:
Self-Assembling Peptides: Peptides containing Aib residues can self-assemble into well-defined nanostructures, such as nanotubes, nanofibers, and hydrogels. nih.gov These materials have potential applications in tissue engineering, drug delivery, and as scaffolds for cell culture.
Adhesive Materials: Phosphorylated amino acid analogues have been synthesized and used as additives to create adhesive calcium phosphate (B84403) cements for dental and orthopedic applications. acs.org By creating libraries of these analogues, researchers can probe the chemical origins of surface binding and enhance mechanical properties. acs.org
Functional Polymers: The side chains of UAAs can be functionalized with a wide array of chemical groups, allowing for the creation of polymers with specific catalytic, recognition, or responsive properties.
In Biotechnology: The unique properties of UAAs are being exploited to overcome challenges in drug development and protein engineering.
Enhanced Peptide Therapeutics: Incorporating α,α-disubstituted amino acids into therapeutic peptides can increase their stability against enzymatic degradation, improve their conformational stability, and enhance their binding affinity to biological targets. mdpi.com
Protein Engineering and Labeling: UAAs provide tools for creating proteins with novel functions or for labeling proteins for functional studies. youtube.com
Enzyme Inhibitors: The constrained geometry of these amino acids makes them ideal for designing potent and selective inhibitors of enzymes, such as proteases.
Agricultural Applications: The parent compound, α-aminoisobutyric acid, has been shown to inhibit ethylene (B1197577) production, which plays a role in fruit ripening and flower senescence. nih.gov This demonstrates a practical biotechnological application in extending the shelf life of horticultural products. nih.gov
Table 3: Applications of Amino Acid Analogues
| Field | Application | Example |
|---|---|---|
| Material Science | Biocompatible Hydrogels | Synthetic diphenylalanine derivatives form hydrogels whose properties can be tuned for biomedical use. nih.gov |
| Adhesive Cements | Phosphoserine and phosphotyrosine analogues are used as additives to enhance the adhesion of calcium phosphate cements. acs.org | |
| Peptide-Based Catalysts | Peptides containing Aib residues that form stable helical structures can act as organocatalysts in asymmetric reactions. acs.org | |
| Biotechnology | Peptide Drug Development | Replacing natural amino acids with analogues like Ornithine (Orn) in antimicrobial peptides can increase their potency. mdpi.com |
| Enzyme Inhibition | β-(2-Naphthyl)alanine-containing peptides act as specific inhibitors for certain enzymes. nih.gov | |
| Agriculture | α-Aminoisobutyric acid (Aib) inhibits ethylene production, delaying wilting in cut flowers. nih.gov |
Q & A
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Acylation | Acryloyl chloride, DCM, 0°C | 85% | 92% |
| Protection | Benzyl chloroformate, Et₃N | 75% | 89% |
| Final Isolation | Column chromatography | 70% | >98% |
Advanced: How can researchers resolve discrepancies in crystallographic data for this compound derivatives?
Answer:
Discrepancies in crystallographic data (e.g., bond angles, torsional conformations) often arise from:
- Twinned Crystals : Use SHELXL for refinement against high-resolution data to model twinning matrices .
- Disorder Modeling : Mercury CSD’s "Packing Similarity" tool identifies intermolecular interactions that may cause structural ambiguities. For example, benzyl group rotamers can be resolved using occupancy refinement in SHELX .
- Validation : Cross-validate with Cambridge Structural Database (CSD) entries via Mercury’s "Structure Validation" module to check against known bond-length and angle outliers .
Case Study : In (S)-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate, phenyl ring torsional disorder was resolved using SHELXL’s PART instructions, reducing R-factor from 0.12 to 0.05 .
Basic: What spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Answer:
- HRMS (ESI) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 472.2661 for analogs) with <5 ppm error .
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at 1601 cm⁻¹, NH bend at 2717 cm⁻¹) .
- HPLC-PDA : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98%) and detect UV-active impurities at 254 nm .
Q. Table 2: Key Spectroscopic Data
| Technique | Observed Signal | Assignment |
|---|---|---|
| HRMS | m/z 472.2661 | [M+H]⁺ |
| IR | 1601 cm⁻¹ | C=O stretch |
| ¹H NMR | δ 1.45 (s, 6H) | CH₃ groups |
Advanced: How can computational methods predict the biological interactions of this compound derivatives?
Answer:
- Molecular Docking : Tools like AutoDock Vina simulate binding to enzyme active sites (e.g., serine proteases). For analogs like 2-amino-2-(4-methylphenyl)propanoic acid, docking scores correlate with experimental IC₅₀ values .
- MD Simulations : GROMACS models stability in aqueous environments, revealing hydrogen-bonding patterns with biological targets over 100-ns trajectories .
- QSAR Models : Use PubChem descriptors (e.g., logP, polar surface area) to predict bioavailability. For example, derivatives with logP <3 show enhanced blood-brain barrier penetration .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use NIOSH-approved P95 respirators if airborne particles are detected .
- Ventilation : Conduct reactions in fume hoods with ≥100 ft/min airflow to limit vapor exposure .
- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Note : Toxicity data for this compound is limited; apply ALARA (As Low As Reasonably Achievable) principles .
Advanced: How do researchers analyze reaction mechanisms for unexpected byproducts in this compound synthesis?
Answer:
- LC-MS/MS : Identifies byproducts via fragmentation patterns. For example, over-acylation generates N-acryloyl derivatives detectable at m/z 389.2 .
- Kinetic Studies : Monitor reaction progress using in-situ IR. A sudden rise in 1720 cm⁻¹ (ester C=O) indicates premature deprotection .
- Isotope Labeling : ¹³C-labeled benzyl groups trace unexpected alkylation at non-target sites .
Basic: What are the best practices for storing this compound to ensure stability?
Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation .
- Desiccants : Use silica gel packs to minimize hydrolysis of the ester group .
- Solubility Checks : Pre-dissolve in DMSO (10 mM stock) for biological assays to avoid precipitation .
Advanced: How can researchers validate the enantiomeric purity of this compound derivatives?
Answer:
- Chiral HPLC : Use Chiralpak IG-3 columns (hexane/isopropanol, 90:10) to separate enantiomers. Retention time differences >2 min confirm >99% ee .
- VCD Spectroscopy : Compare experimental vibrational circular dichroism spectra with DFT-calculated spectra to assign absolute configuration .
- X-ray Crystallography : Resolve Flack parameters (e.g., 0.02(3) for (S)-enantiomers) to confirm stereochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
